molecular formula C19H25NO4 B5565680 N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide

N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide

Cat. No. B5565680
M. Wt: 331.4 g/mol
InChI Key: QPDHKGBICJQGEL-UHFFFAOYSA-N
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Description

The compound "N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide" belongs to a class of chemicals known for their diverse pharmacological and biochemical properties. Studies on related compounds, such as benzofurans and carboxamides, have highlighted their potential in various applications, including medicinal chemistry and material science due to their unique structural features and reactivity patterns.

Synthesis Analysis

Synthetic strategies for related compounds often involve multi-step organic reactions, starting from readily available substrates. For example, the synthesis of benzofuran derivatives can include steps such as cyclization, oxidation, and functional group transformations. Techniques like reductive cyclization have been employed for constructing similar complex molecules, providing insights into potential synthesis pathways for the target compound (Bhaskar et al., 2019).

Scientific Research Applications

Synthesis of Cyclopenta[b]benzofuran Derivatives

Research on the synthesis of cyclopenta[b]benzofuran derivatives from 3-substituted coumarins has been explored. One study demonstrated a one-step synthesis process yielding novel tricyclic products, such as ethyl (3aR*, 8bS*)-3a,8b-dihydro-3-hydroxy-1H-cyclopenta[b]benzofuran-2-carboxylate, indicating the potential for creating structurally complex molecules from simpler precursors for various scientific applications (Yamashita et al., 1995).

Development of Benzofuran Derivatives as Anti-Inflammatory and Analgesic Agents

Another area of research involves the synthesis of benzofuran derivatives for potential anti-inflammatory and analgesic applications. A study synthesized novel benzofuran compounds derived from visnaginone and khellinone, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings suggest that structurally related benzofuran derivatives could serve as a basis for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Exploration of Benzofuran Derivatives for HIV-1 and HIV-2 Inhibition

Research into benzofuran derivatives also includes their potential application in inhibiting HIV-1 and HIV-2 replication. A study on new benzofuran derivatives, such as ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, demonstrated the ability to inhibit HIV replication in cell culture, indicating the potential for these compounds in antiviral research (Mubarak et al., 2007).

Inhibitory Activities of Benzofuran Hydroxamic Acids

The synthesis and evaluation of benzofuran hydroxamic acids as 5-lipoxygenase inhibitors represent another area of scientific research application. These compounds, serving as rigid analogs of simple phenyl hydroxamates, have shown potent in vitro and in vivo inhibitory activities, suggesting their potential in developing treatments for diseases associated with 5-lipoxygenase activity (Ohemeng et al., 1994).

properties

IUPAC Name

N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-13-15-7-6-14(23-3)12-16(15)24-17(13)18(21)20(2)11-10-19(22)8-4-5-9-19/h6-7,12,22H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDHKGBICJQGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N(C)CCC3(CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-hydroxycyclopentyl)ethyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide

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